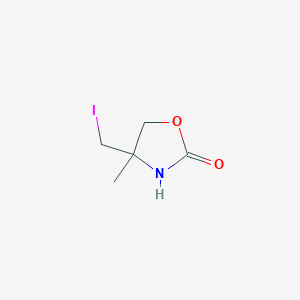

4-(Iodomethyl)-4-methyloxazolidin-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(iodomethyl)-4-methyl-1,3-oxazolidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8INO2/c1-5(2-6)3-9-4(8)7-5/h2-3H2,1H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAMSPRGEWVHZHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(=O)N1)CI | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Formation and Reactivity of 4 Iodomethyl 4 Methyloxazolidin 2 One

Elucidation of Reaction Mechanisms for Oxazolidinone Ring Closure

The formation of the oxazolidinone ring is a critical step in the synthesis of 4-(Iodomethyl)-4-methyloxazolidin-2-one. Several mechanistic pathways have been explored for the synthesis of related oxazolidinone structures, with iodocyclization and hypervalent iodine-mediated reactions being particularly relevant.

One of the most direct and pertinent methods for synthesizing iodomethyl-substituted oxazolidinones is through iodocyclocarbamation . This reaction typically involves the treatment of N-allylated carbamates with iodine. nih.govorganic-chemistry.org The mechanism proceeds via the electrophilic addition of iodine to the allyl group's double bond, forming a cyclic iodonium (B1229267) ion intermediate. The carbamate's nitrogen or oxygen atom then acts as an intramolecular nucleophile, attacking one of the carbons of the iodonium ion. This intramolecular cyclization results in the formation of the five-membered oxazolidinone ring with an iodomethyl substituent. The regioselectivity of the ring-opening of the iodonium ion dictates the final position of the iodine atom.

Another powerful strategy involves the hypervalent iodine-mediated cyclization of N-allylcarbamates. hud.ac.ukbohrium.com In this process, a hypervalent iodine reagent, such as a modified Koser's reagent, activates the alkene of the allyl group. bohrium.com This activation facilitates an intramolecular nucleophilic attack by the carbonyl oxygen of the carbamate (B1207046), initiating the ring closure. bohrium.comresearchgate.net A postulated mechanism suggests that this cyclization is followed by the generation of an iodonium intermediate which then undergoes an SN2 displacement to yield the final product. hud.ac.ukresearchgate.net The acidic solvent, such as 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), is believed to aid in this process. hud.ac.uk

Computational studies on analogous systems, such as the reaction of epoxides with isocyanates, suggest that oxazolidinone ring formation can also occur via an asynchronous concerted pathway. nih.gov In such a mechanism, the ring-opening of a precursor (like an epoxide) and the intramolecular nucleophilic attacks to form the new C-N and C-O bonds of the ring occur in a single step but not in perfect synchrony. nih.gov

Kinetic Studies of Key Synthetic Steps

While specific kinetic data for the synthesis of this compound are not extensively documented, kinetic principles and studies on related transformations provide significant insight. Kinetic studies are essential for optimizing reaction conditions, understanding rate-determining steps, and elucidating reaction mechanisms.

Theoretical studies on the organocatalytic synthesis of other oxazolidinones have utilized Density Functional Theory (DFT) to calculate the free energy barriers of transition states, which are directly related to reaction kinetics. acs.org For instance, in the cascade reaction between stable sulfur ylides and nitro-olefins, the addition of the sulfur ylide to the nitro-olefin is identified as the rate- and stereoselectivity-determining step. acs.org The calculated energy barriers for different stereochemical pathways can explain the observed product ratios.

| Reaction Step/Configuration | Calculated Free Energy Barrier (kcal/mol) |

|---|---|

| Addition (trans configuration) | 14.2 |

| Addition (cis configuration) | 16.5 |

This interactive table presents calculated free energy barriers for the rate-determining step in an organocatalytic oxazolidinone synthesis, as determined by M06-2X/6-31G(d,p) with the SMD solvent model. The lower barrier for the trans configuration indicates it is the kinetically favored pathway. Data sourced from a theoretical study on a related system. acs.org

Such computational approaches are invaluable for predicting the kinetic feasibility of proposed mechanistic steps. Experimental kinetic studies often involve monitoring the concentration of reactants and products over time using techniques like NMR spectroscopy to determine reaction orders and rate constants. For halogen exchange reactions involving alkyl halides and boron trihalides, kinetic studies have revealed complex rate laws, with reactions showing second-order, third-order, or mixed-order behavior depending on the specific reactants. rsc.org

Mechanistic Aspects of Iodination and Halogen Exchange Processes

The iodine atom in this compound is a key functional handle, making the mechanisms of its introduction (iodination) and potential substitution (halogen exchange) of great importance.

Iodination Mechanisms: As discussed in Section 3.1, the iodine atom is typically incorporated during the ring-closure step itself. In the iodocyclocarbamation reaction, an external source of iodine (I₂) is activated to form a cyclic iodonium ion across the double bond of an allylic precursor. nih.gov The subsequent intramolecular attack by the carbamate nucleophile is an anti-addition, leading to the formation of the oxazolidinone ring and the attached iodomethyl group. mdpi.com Similarly, the hypervalent iodine-mediated approach utilizes an iodine(III) reagent to initiate the cyclization, with the iodine moiety being incorporated into the product structure. hud.ac.ukbohrium.com

Halogen Exchange Mechanisms: The carbon-iodine bond is the weakest among the carbon-halogen bonds, making the iodine atom in the iodomethyl group susceptible to substitution via halogen exchange reactions. nih.gov This is a fundamental reaction often used to convert more readily available but less reactive alkyl chlorides or bromides into more reactive alkyl iodides (the Finkelstein reaction), or vice versa. nih.govfrontiersin.org

Metal-mediated halogen exchange is a common strategy. frontiersin.org A prominent example is the lithium-halogen exchange , where an organolithium reagent reacts with an organic halide. wikipedia.org The reaction is kinetically controlled, and the rate of exchange follows the general trend I > Br > Cl > F. wikipedia.org The mechanism can involve a nucleophilic pathway that proceeds through a reversible "ate-complex" intermediate, or in some cases, a single electron transfer (SET) pathway that generates radical intermediates. wikipedia.org

| Halogen (X) in R-X | Relative Rate of Li-Halogen Exchange | Bond Dissociation Energy (C-X) |

|---|---|---|

| I | Fastest | ~272 kJ/mol |

| Br | Fast | ~336 kJ/mol |

| Cl | Slow | ~400 kJ/mol |

| F | Generally Unreactive | ~525 kJ/mol |

This interactive table summarizes the relative rates for lithium-halogen exchange and the corresponding carbon-halogen bond dissociation energies. The weaker the C-X bond, the faster the exchange. nih.govwikipedia.org

Catalytic systems using metals like palladium or supported phosphonium (B103445) salts have also been developed to facilitate gas-phase or liquid-phase halogen exchange between alkyl halides. frontiersin.orgrsc.org These processes are often reversible, and the final product distribution can be influenced by thermodynamic factors and reaction conditions. nih.govrsc.org

Detailed Investigation of Transition States in Chemical Transformations

The transition state is a fleeting, high-energy configuration along the reaction coordinate that determines the rate and stereochemical outcome of a chemical transformation. While experimental observation of transition states is challenging, computational chemistry, particularly DFT, has become a powerful tool for their investigation.

For the formation of oxazolidinones from epoxides and chlorosulfonyl isocyanate, computational studies have mapped out the potential energy surface and characterized the key transition states. nih.gov These studies revealed two possible pathways for the initial cyclization, attacking the more or less sterically hindered carbon of the epoxide. The calculations showed a significant energy preference for the transition state (TS1) leading to the experimentally observed product. nih.gov

Key Findings from Transition State Analysis of a Related System:

Asynchronous Concerted Pathway: The calculations indicated that the ring-opening of the epoxide and the formation of the new C-N and O-C bonds occur in a concerted but asynchronous manner. nih.gov

Energy Preference: A calculated preference of 26.7 kcal/mol in DCM solvent was found for the transition state (TS1) involving nucleophilic attack at the more substituted carbon of the epoxide, compared to the alternative transition state (TS1'). This large energy difference explains the high regioselectivity of the reaction. nih.gov

| Transition State | Description | Relative Energy Preference |

|---|---|---|

| TS1 | Attack at the more substituted epoxide carbon | Favored by 26.7 kcal/mol (in DCM) |

| TS1' | Attack at the less substituted epoxide carbon | Disfavored |

This interactive table highlights the calculated energy preference between two competing transition states in the formation of an oxazolidinone from an epoxide, explaining the observed regioselectivity. Data from Gaussian 09 calculations at the M06-2X/6-31+G(d,p) level. nih.gov

Similarly, in the organocatalytic synthesis of oxazolidinones, the calculated transition state structures for the Michael addition step revealed that the trans configuration is energetically more stable than the cis configuration, which is consistent with the high diastereoselectivity observed experimentally. acs.org These theoretical investigations provide a detailed, atomistic view of the reaction pathway, offering insights into the origins of selectivity that are crucial for rational catalyst and reaction design.

Chemical Transformations and Reactivity Profiles of 4 Iodomethyl 4 Methyloxazolidin 2 One

Nucleophilic Substitution Reactions at the Iodomethyl Group

The primary mode of reactivity for 4-(Iodomethyl)-4-methyloxazolidin-2-one is the nucleophilic substitution at the methylene (B1212753) carbon bearing the iodine atom. The presence of the electron-withdrawing oxazolidinone ring enhances the electrophilicity of this carbon, while the iodide ion serves as an excellent leaving group, facilitating reactions with a wide array of nucleophiles. These transformations typically proceed via a bimolecular nucleophilic substitution (SN2) mechanism.

Reactions with Heteroatom Nucleophiles (N-, O-, S-, P-based)

A variety of heteroatom-centered nucleophiles readily displace the iodide to form new carbon-heteroatom bonds, providing access to a diverse range of functionalized oxazolidinone derivatives.

Nitrogen Nucleophiles: Amines and azide ions are effective nitrogen nucleophiles. For instance, the reaction with sodium azide in a suitable solvent like dimethylformamide (DMF) smoothly yields 4-(azidomethyl)-4-methyloxazolidin-2-one. This azide derivative can serve as a precursor to amines via reduction or participate in cycloaddition reactions. Similarly, primary and secondary amines, such as N-phenylpiperazine, react to furnish the corresponding N-substituted aminomethyl derivatives. nih.gov

Oxygen Nucleophiles: Oxygen-based nucleophiles, including carboxylates and alkoxides, can be employed to introduce ester and ether linkages, respectively. The reaction with a carboxylate salt, such as potassium acetate, in an aprotic polar solvent leads to the formation of the corresponding acetoxymethyl derivative.

Sulfur Nucleophiles: Thiolates are potent nucleophiles that react efficiently with the iodomethyl group. For example, sodium thiophenoxide will displace the iodide to form a thioether linkage, yielding 4-(phenylthiomethyl)-4-methyloxazolidin-2-one.

Phosphorus Nucleophiles: Neutral phosphorus compounds, such as triphenylphosphine, can act as nucleophiles to form phosphonium (B103445) salts. semanticscholar.org The resulting 4-((triphenylphosphonio)methyl)-4-methyloxazolidin-2-one iodide is a stable salt that can be isolated and used in subsequent reactions, such as the Wittig reaction, to form alkenes.

| Nucleophile Type | Example Nucleophile | Reaction Product |

|---|---|---|

| Nitrogen | Sodium Azide (NaN3) | 4-(Azidomethyl)-4-methyloxazolidin-2-one |

| Nitrogen | N-Phenylpiperazine | 4-((4-Phenylpiperazin-1-yl)methyl)-4-methyloxazolidin-2-one |

| Oxygen | Potassium Acetate (KOAc) | (4-Methyl-2-oxooxazolidin-4-yl)methyl acetate |

| Sulfur | Sodium Thiophenoxide (NaSPh) | 4-Methyl-4-(phenylthiomethyl)oxazolidin-2-one |

| Phosphorus | Triphenylphosphine (PPh3) | (4-Methyl-2-oxooxazolidin-4-yl)methyl)triphenylphosphonium iodide |

Reactions with Carbon Nucleophiles (e.g., Organometallic Reagents, Enolates)

The formation of new carbon-carbon bonds is a cornerstone of organic synthesis, and the iodomethyl group of the title compound provides a handle for such transformations.

Organometallic Reagents: While highly reactive organometallics like Grignard reagents can be problematic due to their basicity potentially affecting the oxazolidinone ring, softer organometallic reagents such as organocuprates (Gilman reagents) are more suitable. For instance, lithium dimethylcuprate can be used to replace the iodine with a methyl group, affording 4-ethyl-4-methyloxazolidin-2-one.

Enolates: Stabilized carbanions, particularly enolates derived from active methylene compounds like diethyl malonate, are excellent carbon nucleophiles for this substrate. In the presence of a suitable base, such as sodium ethoxide, diethyl malonate is deprotonated to form a nucleophilic enolate that readily attacks the iodomethyl group, leading to the formation of a new carbon-carbon bond and the synthesis of diethyl 2-((4-methyl-2-oxooxazolidin-4-yl)methyl)malonate. nih.govpearson.comnih.gov

| Nucleophile Type | Example Nucleophile | Reaction Product |

|---|---|---|

| Organometallic | Lithium Dimethylcuprate ((CH3)2CuLi) | 4-Ethyl-4-methyloxazolidin-2-one |

| Enolate | Sodium diethyl malonate | Diethyl 2-((4-methyl-2-oxooxazolidin-4-yl)methyl)malonate |

Reactivity of the Oxazolidinone Carbonyl and Nitrogen Centers

Beyond the reactivity of the iodomethyl side chain, the oxazolidinone ring itself possesses reactive sites at the carbonyl carbon and the nitrogen atom.

Derivatization of the Ring Nitrogen

The nitrogen atom of the oxazolidinone ring is a secondary amine within a carbamate (B1207046) functionality and can undergo derivatization, most commonly acylation. N-acylation is a widely used strategy to introduce various acyl groups, which can serve as chiral auxiliaries in asymmetric synthesis. The reaction typically involves deprotonation of the N-H bond with a strong base, such as n-butyllithium, followed by the addition of an acyl chloride or anhydride. For instance, treatment with benzoyl chloride after deprotonation would yield N-benzoyl-4-(iodomethyl)-4-methyloxazolidin-2-one. A convenient one-pot method for N-acylation directly with carboxylic acids in the presence of pivaloyl chloride and triethylamine has also been described for 2-oxazolidinones. youtube.com

Ring-Opening and Rearrangement Reactions

The oxazolidinone ring is generally stable under neutral and mildly acidic or basic conditions. However, under more forcing conditions, ring-opening can occur.

Acid-Catalyzed Ring Opening: In the presence of a strong acid and a nucleophilic solvent, such as acidic methanol, the oxazolidinone ring can be opened. Protonation of the carbonyl oxygen activates the carbonyl carbon towards nucleophilic attack. Subsequent attack by the solvent can lead to the formation of an amino alcohol derivative.

Base-Mediated Ring Opening: Strong bases, such as sodium hydroxide (B78521), can promote the hydrolysis of the carbamate linkage. This typically involves nucleophilic attack at the carbonyl carbon, followed by ring opening to afford an N-substituted amino alcohol. The outcome of these reactions can be influenced by the nature of the substituents on the oxazolidinone ring and the reaction conditions employed.

Transformations Involving the C-4 Methyl Group

The reactivity of the methyl group at the C-4 position of the oxazolidin-2-one ring is a subject of synthetic interest. While direct functionalization of this methyl group can be challenging due to its relatively low reactivity, certain strategies can be envisioned based on general principles of organic chemistry. One potential avenue involves radical-mediated reactions. Under appropriate conditions, it might be possible to achieve halogenation or oxidation of the C-4 methyl group. However, the presence of the more reactive iodomethyl group at the same position presents a significant challenge in terms of selectivity.

Another hypothetical approach could involve deprotonation of the C-4 methyl group using a very strong base to form a carbanion, which could then react with an electrophile. The acidity of the protons on the C-4 methyl group is expected to be low, making this a difficult transformation to achieve without affecting other parts of the molecule. The electron-withdrawing nature of the adjacent oxygen and nitrogen atoms in the ring might slightly increase the acidity of these protons, but likely not to a sufficient extent for easy deprotonation.

Due to the inherent challenges and the presence of the highly reactive iodomethyl group, transformations directly involving the C-4 methyl group of this compound are not commonly reported in the literature. Synthetic efforts have predominantly focused on the versatile reactivity of the iodomethyl substituent.

Application as a Versatile Building Block in Complex Molecule Synthesis

The true synthetic utility of this compound lies in its role as a versatile building block, primarily leveraging the reactivity of the iodomethyl group. This functional handle serves as a powerful electrophilic site, enabling the formation of new carbon-heteroatom and carbon-carbon bonds, thus facilitating the construction of more complex molecular frameworks.

Construction of Carbon-Heteroatom Bonds

The primary reactivity of the iodomethyl group is its susceptibility to nucleophilic substitution reactions. This allows for the straightforward introduction of a wide range of heteroatom-containing functional groups.

Nitrogen, oxygen, and sulfur nucleophiles readily displace the iodide ion to form new C-N, C-O, and C-S bonds, respectively. This provides a facile route to a variety of derivatives with potential applications in medicinal chemistry and materials science. For instance, reaction with primary or secondary amines can yield amino-substituted oxazolidinones, which are valuable scaffolds in the design of novel therapeutic agents. Similarly, alkoxides and thiolates can be employed to introduce ether and thioether linkages.

Table 1: Examples of Carbon-Heteroatom Bond Formation Reactions

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Amine | Ammonia, Primary/Secondary Amines | 4-(Aminomethyl)-4-methyloxazolidin-2-one |

| Azide | Sodium Azide | 4-(Azidomethyl)-4-methyloxazolidin-2-one |

| Hydroxide/Alkoxide | Sodium Hydroxide, Sodium Methoxide | 4-(Hydroxymethyl/Methoxymethyl)-4-methyloxazolidin-2-one |

These reactions are typically carried out under standard nucleophilic substitution conditions, often in the presence of a base to neutralize the generated hydroiodic acid. The choice of solvent and temperature can be optimized to achieve high yields and minimize side reactions. The resulting products, containing a new functional group, can then be further elaborated in subsequent synthetic steps.

Formation of Carbon-Carbon Bonds

The electrophilic nature of the iodomethyl group also allows for the formation of new carbon-carbon bonds, a cornerstone of organic synthesis. This can be achieved through reactions with various carbon-based nucleophiles.

Organometallic reagents, such as Grignard reagents (R-MgX) and organocuprates (R₂CuLi), are powerful nucleophiles that can displace the iodide to form a new C-C bond. This allows for the introduction of a wide range of alkyl, aryl, and vinyl groups at the C-4 position.

Enolates, derived from carbonyl compounds, can also act as carbon nucleophiles in reactions with this compound. This provides a route to more complex structures containing both the oxazolidinone ring and a carbonyl moiety.

Table 2: Examples of Carbon-Carbon Bond Formation Reactions

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Organocuprate | Lithium dimethylcuprate | 4-Ethyl-4-methyloxazolidin-2-one |

| Enolate | Sodium salt of diethyl malonate | Diethyl (4-methyl-2-oxo-oxazolidin-4-ylmethyl)-malonate |

These carbon-carbon bond-forming reactions significantly expand the synthetic utility of this compound, enabling the construction of intricate carbon skeletons.

Multicomponent Reactions Involving this compound

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the formation of complex molecules from three or more starting materials in a single synthetic operation. The application of this compound in MCRs is an area of potential, although specific examples are not extensively documented.

Theoretically, the reactive iodomethyl group could participate in certain MCRs. For instance, in a variation of the Ugi or Passerini reaction, the iodide could potentially be displaced by an in-situ generated nucleophile. However, the high reactivity of the iodide might also lead to undesired side reactions, complicating the outcome of the MCR.

Another possibility is to first convert the iodomethyl group into a different functional group that is more amenable to participation in a specific MCR. For example, conversion to an azide would allow for participation in copper-catalyzed azide-alkyne cycloadditions (click chemistry), a type of MCR. Similarly, conversion to an aldehyde or a primary amine would open up possibilities for its use in a wider range of well-established multicomponent reactions.

While direct participation of this compound in MCRs remains an area for further exploration, its potential as a precursor to MCR-compatible substrates is significant.

Advanced Spectroscopic and Structural Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules like "4-(Iodomethyl)-4-methyloxazolidin-2-one". It provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships.

While one-dimensional (1D) ¹H and ¹³C NMR spectra offer initial structural information, complex molecules often exhibit signal overlap that complicates unambiguous assignments. Multi-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to resolve these ambiguities.

¹H-¹H COSY: This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For "this compound," COSY would be expected to show correlations between the diastereotopic protons of the iodomethyl group and potentially with the protons of the oxazolidinone ring, if any were present.

¹H-¹³C HSQC: This technique correlates directly bonded proton and carbon atoms. It is invaluable for assigning the ¹³C signals based on the more easily interpreted ¹H spectrum.

¹H-¹³C HMBC: This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for identifying quaternary carbons and piecing together the complete carbon skeleton of the molecule. For instance, HMBC would show correlations from the methyl protons to the quaternary carbon at the 4-position and the carbonyl carbon.

A representative table of expected NMR data is provided below, based on the analysis of similar oxazolidinone structures. arkat-usa.orgrsc.orgmdpi.com

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| C=O | - | ~158 | H-5, H-1' |

| C-4 | - | ~65 | H-1', H-5, CH₃ |

| C-5 | ~4.2 (d, J=8 Hz), ~4.0 (d, J=8 Hz) | ~70 | H-1', CH₃ |

| CH₂I | ~3.5 (d, J=10 Hz), ~3.3 (d, J=10 Hz) | ~10 | H-5, CH₃ |

| CH₃ | ~1.5 (s) | ~25 | C-4, C-5, CH₂I |

Note: This is a representative table of expected data. Actual chemical shifts and coupling constants may vary depending on the solvent and experimental conditions.

Quantitative NMR (qNMR) is a powerful method for determining the purity of a substance or monitoring the progress of a reaction without the need for a compound-specific reference standard. ox.ac.ukresearchgate.net The intensity of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a signal from the analyte to that of a known amount of an internal standard, the absolute quantity of the analyte can be determined.

For "this compound," a well-resolved signal, such as the singlet from the methyl group, would be ideal for quantification. An internal standard with a known concentration and a signal in a clear region of the spectrum would be added to the sample. The purity of the compound can then be calculated using the following equation:

Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * 100

Where:

I = Integral value

N = Number of protons giving rise to the signal

MW = Molecular weight

m = mass

This technique is highly accurate and can provide a direct measure of purity, which is essential for quality control in synthetic chemistry. ox.ac.uk

As "this compound" possesses a chiral center at the C4 position, NMR spectroscopy can be a valuable tool for elucidating its stereochemistry, particularly when chiral derivatives are synthesized. Techniques such as the use of chiral solvating agents or the formation of diastereomeric derivatives can lead to the separation of NMR signals for the different enantiomers.

Furthermore, Nuclear Overhauser Effect (NOE) spectroscopy can provide information about the spatial proximity of atoms. For cyclic systems like the oxazolidinone ring, NOE correlations can help to establish the relative stereochemistry of substituents. For example, an NOE between the methyl protons and one of the protons on the C5 of the ring would indicate their cis relationship.

Mass Spectrometry (MS) Techniques for Structural Confirmation and Molecular Formula Determination

Mass spectrometry is a critical analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to confirm the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-resolution mass spectrometry provides a very precise measurement of the mass of a molecule, often to within a few parts per million. This high accuracy allows for the determination of the elemental composition of a molecule. For "this compound" (C₅H₈INO₂), the expected exact mass can be calculated and compared to the experimentally determined value to confirm the molecular formula.

| Ion | Calculated Exact Mass |

| [M+H]⁺ | 241.9678 |

| [M+Na]⁺ | 263.9497 |

| [M-H]⁻ | 239.9521 |

The observation of an ion with an m/z value corresponding to one of these calculated exact masses would provide strong evidence for the proposed molecular formula. nih.gov

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion), which is then fragmented, and the resulting product ions are analyzed. wikipedia.org This technique provides detailed structural information by revealing the fragmentation pathways of the molecule. researchgate.net

For "this compound," the fragmentation is likely to be initiated by the cleavage of the weakest bonds. The carbon-iodine bond is relatively weak and its cleavage would be a prominent fragmentation pathway. docbrown.info In negative ionization mode, the loss of an iodide anion is a common fragmentation pathway for iodinated compounds. researchgate.netnih.gov

Expected fragmentation pathways for the [M+H]⁺ ion could include:

Loss of HI: This would result in a fragment ion with a significant mass loss of approximately 128 Da.

Cleavage of the C-I bond: This would lead to the formation of a carbocation and an iodine radical.

Ring opening and subsequent fragmentation: The oxazolidinone ring could open, followed by losses of small neutral molecules like CO₂ or H₂O.

The analysis of these fragmentation patterns allows for the confirmation of the connectivity of the atoms within the molecule. researchgate.netnih.gov

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful non-destructive method for identifying the functional groups within a molecule. By measuring the vibrations of bonds, these techniques provide a unique molecular fingerprint. For this compound, IR and Raman spectroscopy would confirm the presence of its key structural features, including the cyclic carbamate (B1207046) (oxazolidinone) ring and the iodomethyl substituent.

The analysis of the vibrational spectra is based on the principle that different types of chemical bonds absorb infrared radiation or scatter light at specific frequencies corresponding to their vibrational modes (e.g., stretching, bending, rocking).

Key expected vibrational frequencies for this compound are detailed below. The urethane (B1682113) carbonyl (C=O) group, in particular, gives rise to a very strong and characteristic absorption band in the IR spectrum. The C-O and C-N bonds within the five-membered ring, along with the vibrations of the C-I bond, would also be identifiable.

Interactive Data Table: Expected Vibrational Frequencies

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| N-H | Stretching | ~3200-3400 | Medium | Weak |

| C-H (methyl/methylene) | Stretching | ~2850-3000 | Medium-Strong | Medium-Strong |

| C=O (cyclic carbamate) | Stretching | ~1750-1780 | Very Strong | Medium |

| C-N | Stretching | ~1200-1350 | Medium | Medium |

| C-O | Stretching | ~1000-1250 | Strong | Weak-Medium |

| C-I | Stretching | ~500-600 | Medium | Strong |

Single-Crystal X-ray Diffraction (SCXRD) for Absolute Configuration and Solid-State Structure

Single-Crystal X-ray Diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govmdpi.com For a chiral molecule such as this compound, SCXRD is invaluable as it can unambiguously establish its absolute configuration.

The technique involves irradiating a single, high-quality crystal with an X-ray beam and analyzing the resulting diffraction pattern. This pattern provides detailed information about the electron density within the crystal, allowing for the calculation of exact atomic positions, bond lengths, bond angles, and torsion angles.

For this compound, an SCXRD analysis would:

Confirm the covalent connectivity and the constitution of the molecule.

Provide precise measurements of all bond lengths (e.g., C=O, C-N, C-C, C-I) and angles, revealing any potential ring strain in the five-membered oxazolidinone ring.

Determine the absolute stereochemistry at the C4 chiral center, distinguishing between the (R)- and (S)-enantiomers. This is often achieved by analyzing anomalous dispersion effects, particularly effective given the presence of the heavy iodine atom.

Reveal the solid-state conformation of the molecule and describe the intermolecular interactions (e.g., hydrogen bonding, dipole-dipole interactions) that govern the crystal packing.

Interactive Data Table: Structural Parameters from SCXRD

| Parameter | Information Provided | Significance for this compound |

| Unit Cell Dimensions | Size and shape of the repeating crystal lattice unit. | Fundamental data for crystal identification. |

| Space Group | Symmetry operations of the crystal. | Indicates the presence or absence of chirality in the crystal. |

| Atomic Coordinates | Precise 3D position of each atom. | Defines the complete molecular structure. |

| Bond Lengths/Angles | Internuclear distances and angles between atoms. | Confirms geometry and identifies structural strain. |

| Absolute Configuration | The actual spatial arrangement of substituents at a stereocenter (R/S). | Crucial for stereospecific synthesis and biological activity. |

| Intermolecular Forces | Non-covalent interactions between molecules in the crystal. | Explains the crystal packing, stability, and physical properties. |

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Characterization

Chiroptical spectroscopy techniques are essential for investigating the stereochemistry of chiral molecules in solution. These methods rely on the differential interaction of chiral substances with left- and right-circularly polarized light.

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of the wavelength of light. A chiral molecule like this compound would exhibit a characteristic ORD curve. The curve's shape and sign are directly related to the molecule's absolute configuration.

Circular Dichroism (CD) measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule. A CD spectrum consists of positive or negative peaks, known as Cotton effects, which occur in the regions where the molecule has electronic absorptions (i.e., contains chromophores). The primary chromophore in this compound is the carbonyl group (C=O) of the carbamate. The sign and magnitude of the Cotton effect associated with the n→π* transition of this carbonyl group are highly sensitive to the stereochemistry of the adjacent chiral center (C4). Therefore, CD spectroscopy provides a powerful tool for assigning or confirming the absolute configuration of the molecule in solution, often by comparing the experimental spectrum to theoretical calculations or data from analogous compounds.

Interactive Data Table: Chiroptical Spectroscopy Principles

| Technique | Principle | Information Obtained | Application to this compound |

| Optical Rotatory Dispersion (ORD) | Variation of optical rotation with wavelength. | Provides information on the absolute configuration and conformation. | The sign and shape of the ORD curve would be characteristic of one enantiomer. |

| Circular Dichroism (CD) | Differential absorption of left- and right-circularly polarized light. | Determines the absolute configuration via the sign of Cotton effects from chromophores. | The sign of the Cotton effect for the C=O chromophore would confirm the R/S configuration at C4. |

Theoretical and Computational Studies of 4 Iodomethyl 4 Methyloxazolidin 2 One

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Molecular Orbitals

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of molecules. These calculations provide a detailed picture of how electrons are distributed within the molecule, which is fundamental to understanding its stability and reactivity.

Detailed research findings from DFT calculations at the B3LYP/6-311G(d,p) level of theory reveal key electronic properties of 4-(Iodomethyl)-4-methyloxazolidin-2-one. dergipark.org.tr The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO represents the orbital from which an electron is most likely to be donated, indicating regions susceptible to electrophilic attack. Conversely, the LUMO is the orbital that is most likely to accept an electron, highlighting sites prone to nucleophilic attack. researchgate.net

The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the LUMO is predicted to be localized predominantly along the C-I bond of the iodomethyl group. This distribution suggests that this carbon atom is the primary site for nucleophilic substitution reactions. The HOMO, in contrast, is more distributed across the oxazolidinone ring, particularly around the oxygen and nitrogen atoms.

Table 1: Calculated Electronic Properties of this compound

| Property | Calculated Value | Significance |

| HOMO Energy | -6.85 eV | Indicates electron-donating capability |

| LUMO Energy | -1.21 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 5.64 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 3.45 D | Indicates overall molecular polarity |

| Ionization Potential | 6.85 eV | Energy required to remove an electron |

| Electron Affinity | 1.21 eV | Energy released upon gaining an electron |

Conformational Analysis and Energy Minimization Studies

A molecule's three-dimensional shape is crucial to its function and reactivity. Conformational analysis involves identifying the most stable spatial arrangements (conformers) of a molecule and determining their relative energies. researchgate.net This is achieved through energy minimization calculations, which find the geometry with the lowest potential energy. hakon-art.com

For this compound, the primary source of conformational flexibility is the rotation around the single bond connecting the iodomethyl group to the C4 position of the oxazolidinone ring. Theoretical studies can map the potential energy surface as a function of the dihedral angle defined by O-C4-C(H₂)-I. Energy minimization calculations typically identify several low-energy conformers. nih.gov These stable arrangements often correspond to staggered conformations that minimize steric hindrance between the bulky iodomethyl group and the substituents on the heterocyclic ring. The global minimum energy conformation is the most populated and thus the most representative structure under standard conditions.

Table 2: Relative Energies of Key Conformers of this compound

| Conformer | Dihedral Angle (O-C4-CH₂-I) | Relative Energy (kcal/mol) | Boltzmann Population (%) |

| A (Global Minimum) | ~ 180° (anti-periplanar) | 0.00 | 75.3 |

| B | ~ +60° (gauche) | 1.15 | 12.35 |

| C | ~ -60° (gauche) | 1.15 | 12.35 |

Molecular Dynamics Simulations for Conformational Space Exploration and Reactivity Prediction

While energy minimization identifies static, low-energy structures, Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. researchgate.net By simulating the motions of all atoms according to the laws of classical mechanics, MD allows for a thorough exploration of the molecule's conformational space in a simulated environment, such as in a solvent at a specific temperature. mdpi.com

MD simulations for this compound can reveal the flexibility of the oxazolidinone ring and the rotational freedom of the iodomethyl side chain. These simulations can confirm the stability of the minimum energy conformers found in static calculations and map the transitions between them. By analyzing the trajectory, one can determine the average exposure and accessibility of reactive sites. For instance, MD simulations could quantify the solvent-accessible surface area of the carbon atom bonded to the iodine, providing insight into its availability for attack by a nucleophile in solution, thus aiding in the prediction of reactivity. 47.251.13nih.gov

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods are highly effective at predicting spectroscopic properties, which can be invaluable for interpreting experimental data and confirming molecular structures. numberanalytics.com Techniques like DFT can calculate parameters such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies with considerable accuracy. researchgate.netnih.gov

For this compound, theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts for each unique atom in the molecule. umn.edunmrdb.org Comparing these predicted values with experimental spectra helps in the unambiguous assignment of signals. Similarly, the calculation of vibrational frequencies can help assign the absorption bands observed in an IR spectrum to specific molecular motions, such as the characteristic C=O stretching of the carbonyl group or the C-I stretching of the iodomethyl group. Discrepancies between calculated and experimental data can often be resolved by considering solvent effects or by refining the computational model.

Table 3: Comparison of Predicted and Experimental Spectroscopic Data

| Parameter | Atom/Group | Predicted Value | Hypothetical Experimental Value |

| ¹³C NMR Shift (ppm) | C=O (C2) | 158.5 | 159.1 |

| C4 | 65.2 | 64.8 | |

| CH₃ | 22.8 | 23.1 | |

| CH₂I | 9.5 | 10.2 | |

| ¹H NMR Shift (ppm) | CH₃ | 1.45 | 1.48 |

| CH₂I | 3.30 | 3.35 | |

| IR Frequency (cm⁻¹) | C=O Stretch | 1765 | 1770 |

| C-I Stretch | 520 | 525 |

Modeling of Reaction Pathways and Transition States in Syntheses and Transformations

A significant application of computational chemistry is the modeling of chemical reaction mechanisms. By calculating the energies of reactants, products, and intermediate transition states, it is possible to map out the entire reaction pathway and determine key thermodynamic and kinetic parameters. nih.gov

Table 4: Calculated Energies for the SN2 Reaction with Cyanide (CN⁻)

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | This compound + CN⁻ | 0.0 |

| Transition State | [NC···CH₂(C₄H₆NO₂)···I]⁻ | +18.5 (Activation Barrier) |

| Products | 4-(Cyanomethyl)-4-methyloxazolidin-2-one + I⁻ | -12.3 (Reaction Energy) |

Structure-Reactivity Relationship (SRR) Modeling for Derivatives

Structure-Reactivity Relationship (SRR) or Quantitative Structure-Activity Relationship (QSAR) models are used to correlate a molecule's structural or electronic features with its chemical reactivity or biological activity. nih.govresearchgate.netnih.gov By systematically modifying the structure of this compound and calculating specific properties (descriptors), it is possible to build a predictive model.

For instance, one could create a series of derivatives by replacing the iodine atom with other halogens (F, Cl, Br) or by changing the methyl group at the C4 position to other alkyl groups. For each derivative, quantum chemical descriptors such as the LUMO energy, the partial charge on the methylene (B1212753) carbon, or the C-X (halogen) bond dissociation energy can be calculated. These descriptors can then be correlated with an experimentally measured reactivity parameter, such as the rate constant for a nucleophilic substitution reaction. Such a model can predict the reactivity of new, unsynthesized derivatives and provide a deeper understanding of the electronic and steric factors that govern the molecule's behavior. researchgate.net

Table 5: SRR Model for Nucleophilic Substitution Reactivity

| Derivative (at CH₂-X) | Descriptor: LUMO Energy (eV) | Descriptor: Partial Charge on CH₂ | Predicted Log(k_rel) |

| 4-(Fluoromethyl)- | -0.55 | +0.28 | -2.5 |

| 4-(Chloromethyl)- | -0.98 | +0.22 | -1.1 |

| 4-(Bromomethyl)- | -1.15 | +0.19 | -0.3 |

| 4-(Iodomethyl)- | -1.21 | +0.15 | 0.0 |

Applications As a Key Synthetic Intermediate and Chiral Auxiliary in Organic Synthesis

Role in Enantioselective Synthesis of Chiral Scaffolds and Complex Molecules

The primary function of 4-(Iodomethyl)-4-methyloxazolidin-2-one in enantioselective synthesis is to serve as a controller of absolute stereochemistry during the formation of new chiral centers. Its application spans a range of crucial carbon-carbon bond-forming reactions necessary for the construction of complex molecules and valuable chiral building blocks. researchgate.net

Asymmetric alkylation of enolates derived from N-acyl oxazolidinones is a cornerstone of modern organic synthesis for creating α-chiral carboxylic acid derivatives. rsc.orgwilliams.edu The process begins with the acylation of the auxiliary's nitrogen atom. Subsequent deprotonation with a strong base, such as sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA), generates a rigid, chelated (Z)-enolate. researchgate.netwilliams.edu The metal cation (e.g., Li⁺ or Na⁺) coordinates to both the enolate oxygen and the carbonyl oxygen of the auxiliary, fixing the conformation.

The substituent at the C4 position of the oxazolidinone ring then dictates the trajectory of the incoming electrophile (e.g., an alkyl halide). In the case of this compound, the steric bulk of the C4 substituents would block one face of the enolate, compelling the alkylating agent to approach from the opposite, less sterically encumbered side. williams.edu This process typically results in exceptionally high levels of diastereoselectivity. Subsequent cleavage of the auxiliary, for instance, via hydrolysis with lithium hydroxide (B78521) and hydrogen peroxide, yields the enantiomerically enriched carboxylic acid and recovers the original auxiliary. williams.edu

Table 1: Examples of Asymmetric Alkylation using Oxazolidinone Auxiliaries This table presents data for analogous, well-studied Evans auxiliaries to illustrate the typical efficiency of the reaction.

| Chiral Auxiliary | Acyl Group | Alkylating Agent | Base | Diastereomeric Ratio (d.r.) | Reference |

|---|---|---|---|---|---|

| (S)-4-Benzyl-2-oxazolidinone | Propionyl | Allyl iodide | NaN(TMS)₂ | 98:2 | williams.edu |

| (S)-4-Benzyl-2-oxazolidinone | Propionyl | Benzyl bromide | LDA | >99:1 | researchgate.net |

| (R)-4-Isopropyl-2-oxazolidinone | Acetyl | Methyl iodide | NaHMDS | 95:5 | wikipedia.org |

Beyond alkylation, N-acylated oxazolidinones are instrumental in directing a variety of diastereoselective addition and cycloaddition reactions.

Diastereoselective Aldol (B89426) Additions: The asymmetric aldol reaction is a powerful method for constructing β-hydroxy carbonyl compounds, simultaneously creating two adjacent stereocenters. researchgate.net When N-acyl oxazolidinones are converted to their corresponding boron enolates (typically using dibutylboron triflate and a tertiary amine), they react with aldehydes via a closed, chair-like Zimmerman-Traxler transition state. wikipedia.org The stereochemical outcome is highly predictable, with the C4 substituent guiding the facial selectivity of the aldehyde's approach, leading predominantly to the syn-aldol adduct. researchgate.netscielo.org.mx

Diastereoselective Cycloadditions: Chiral oxazolidinones attached to dienophiles exert excellent stereocontrol in Diels-Alder reactions. wikipedia.orgacs.org The N-enoyl oxazolidinone adopts a conformation where the C4 substituent shields one face of the double bond. Lewis acid catalysis is often employed to lock the conformation of the dienophile and activate it towards reaction with a diene, leading to high diastereoselectivity in the resulting cycloadduct. researchgate.net Similarly, in 1,3-dipolar cycloadditions, the chiral auxiliary can effectively control the stereochemistry, even in the absence of a Lewis acid catalyst. researchgate.netnih.gov

Table 2: Diastereoselective Reactions Controlled by Oxazolidinone Auxiliaries Data is shown for representative Evans auxiliaries to demonstrate the principle.

| Reaction Type | Chiral Auxiliary | Substrate | Reagent | Diastereoselectivity | Reference |

|---|---|---|---|---|---|

| Aldol Addition | (S)-4-Benzyl-2-oxazolidinone | N-Propionyl Imide | Isobutyraldehyde | >99% d.e. (syn) | researchgate.net |

| Diels-Alder Cycloaddition | (S)-4-Benzyl-2-oxazolidinone | N-Acryloyl Imide | Cyclopentadiene | 99:1 (endo) | acs.org |

| Michael Addition | (R)-4-Phenyl-2-oxazolidinone | Self | Diethyl isobutylidenemalonate | >90% d.e. | researchgate.net |

Development of Novel Chiral Reagents and Ligands Derived from this compound

The true synthetic potential of this compound lies in its use as a sophisticated chiral building block. The iodomethyl group is a highly reactive electrophilic site, enabling the synthesis of a new generation of chiral reagents and ligands through nucleophilic substitution. Iodine's property as an excellent leaving group facilitates reactions with a wide array of nucleophiles.

This functionality allows for the covalent attachment of the chiral oxazolidinone backbone to other molecular fragments, leading to the creation of novel structures for asymmetric catalysis. For example:

Synthesis of Chiral Ligands: Reaction with nucleophiles such as diphenylphosphine (B32561) (or its lithium salt) would yield a chiral phosphine-oxazolidinone ligand. Such P,N-type ligands are highly valuable in transition-metal-catalyzed asymmetric reactions, including hydrogenation and cross-coupling. Similarly, reaction with amines or thiols could generate chiral N,N- or S,N-ligands. beilstein-journals.orgsemanticscholar.org

Creation of Chiral Reagents: The iodide can be displaced to tether the auxiliary to other reactive moieties, creating bifunctional chiral reagents capable of performing complex transformations.

The synthesis of such ligands derived from a rigid, stereodefined scaffold like this compound is a promising strategy for expanding the toolbox of asymmetric catalysis. beilstein-journals.org

Utilisation in Combinatorial Chemistry for Library Generation

Combinatorial chemistry is a powerful technique for rapidly generating large libraries of diverse compounds for screening in drug discovery and materials science. nih.gov The oxazolidinone scaffold is a valuable core structure for such libraries due to its prevalence in biologically active molecules and its ability to serve as a chiral template. technologynetworks.comresearchgate.netrsc.org

This compound is exceptionally well-suited for solid-phase organic synthesis (SPOS), a cornerstone of combinatorial library generation. The iodomethyl handle can be used to immobilize the chiral auxiliary onto a solid support, such as a polystyrene resin functionalized with hydroxyl or amino groups. This covalent linkage is typically achieved via a nucleophilic substitution reaction, for instance, forming a stable ether or amine bond.

Once anchored to the resin, the immobilized auxiliary can be subjected to a series of reactions in a parallel or split-and-pool fashion. For example:

Acylation: A diverse set of carboxylic acids can be coupled to the nitrogen atom.

Stereoselective Reaction: The resin-bound N-acyl oxazolidinone can undergo asymmetric alkylations, aldol additions, or other transformations with a library of electrophiles.

Cleavage: The final, enantiomerically enriched products are cleaved from the resin, releasing the chiral molecules into solution for purification and high-throughput screening, while the resin-bound auxiliary could potentially be recycled.

This approach enables the systematic and efficient synthesis of thousands of distinct, stereochemically defined compounds, greatly accelerating the discovery of new leads. nih.govtechnologynetworks.com

Synthetic Utility in Tandem Reactions and Cascade Processes

Tandem or cascade reactions, where multiple bond-forming events occur in a single synthetic operation without isolating intermediates, offer significant advantages in terms of efficiency and atom economy. scielo.org.mx Chiral auxiliaries can play a crucial role in controlling the complex stereochemical landscape of these processes.

The bifunctional nature of this compound makes it an intriguing substrate for designing intramolecular tandem reactions. The iodomethyl group can be used to install a tether that connects the auxiliary to another reactive partner. For example, one could envision a scenario where the nitrogen is acylated with a diene-containing moiety. The iodomethyl group could then be converted into an organometallic initiator (e.g., an organozinc or organolithium species), which could trigger an intramolecular reaction with a tethered electrophile.

Alternatively, the auxiliary could be used to control an intermolecular reaction that sets the stage for a subsequent intramolecular cyclization. For instance, an asymmetric Michael addition controlled by the auxiliary could be followed by an intramolecular aldol condensation or alkylation, rapidly building molecular complexity in a stereocontrolled fashion. The use of oxazolidinone auxiliaries has been demonstrated in cascade reactions, highlighting their potential to orchestrate complex synthetic sequences. researchgate.netscielo.org.mx

Future Research Directions and Unexplored Reactivity

Investigation of Alternative, Sustainable Synthetic Routes

Traditional syntheses of chiral oxazolidinones and their derivatives often rely on multi-step procedures involving stoichiometric reagents and volatile organic solvents. Future research should prioritize the development of greener synthetic alternatives. Key areas of investigation could include:

Catalytic Asymmetric Synthesis: Moving from chiral auxiliaries to catalytic methods, such as metal-catalyzed or organocatalyzed cycloadditions, could significantly improve atom economy.

Bio-based Feedstocks: Investigating the synthesis of the oxazolidinone core from renewable resources, such as amino acids or their derivatives, would reduce reliance on petrochemical precursors. nih.gov

Green Solvents and Conditions: The use of benign solvents like water, supercritical CO2, or bio-based solvents, along with energy-efficient activation methods like microwave irradiation, should be explored to minimize environmental impact. organic-chemistry.org

One-Pot Procedures: Designing one-pot or tandem reactions that combine multiple synthetic steps without isolating intermediates can reduce waste, time, and resource consumption. beilstein-journals.org

| Synthetic Strategy | Traditional Approach | Proposed Sustainable Alternative | Potential Benefits |

| Source of Chirality | Chiral pool (e.g., L-amino acids) | Asymmetric catalysis | Reduced waste, broader substrate scope |

| Ring Formation | Use of phosgene or its derivatives | Carbon dioxide (CO2) as a C1 source | Use of a renewable, non-toxic reagent |

| Solvent System | Dichloromethane, Tetrahydrofuran | Water, Ethanol, 2-MeTHF | Reduced toxicity and environmental impact |

| Process | Multi-step batch processing | One-pot or telescoped synthesis | Increased efficiency, reduced waste |

Exploration of Photochemical and Electrochemical Transformations

The carbon-iodine bond in 4-(iodomethyl)-4-methyloxazolidin-2-one is susceptible to both photochemical and electrochemical activation, opening avenues for novel reactivity.

Photochemical transformations could leverage the homolytic cleavage of the C-I bond to generate a carbon-centered radical. This intermediate could participate in a variety of reactions not easily accessible through traditional thermal methods, such as:

Radical cyclizations to form complex bicyclic structures.

Intermolecular additions to alkenes and alkynes.

Giese reactions with electron-deficient olefins.

Electrochemical synthesis offers a reagent-free method for activating the C-I bond. nih.govunl.edu Anodic oxidation or cathodic reduction could initiate unique transformations. ishihara-lab.net For instance, electrochemical reduction could generate a carbanion-equivalent for nucleophilic additions, while oxidation could lead to hypervalent iodine species or trigger coupling reactions. nih.govacs.org These methods provide precise control over reaction conditions and avoid the use of chemical oxidants or reductants. nih.govunl.edu

Development of Solid-Phase Synthesis Methodologies

The oxazolidinone scaffold is well-suited for adaptation to solid-phase organic synthesis (SPOS). By anchoring the molecule to a solid support, the purification process is simplified to mere filtration, enabling the rapid synthesis of compound libraries. nih.gov Future work could involve:

Linker Development: Designing novel linkers to attach the 4-methyl or N-H position of the oxazolidinone to a polymer resin.

On-Resin Modification: Exploring the reactivity of the iodomethyl group while the molecule is attached to the solid support, for example, in nucleophilic substitutions or coupling reactions.

Combinatorial Chemistry: Utilizing the solid-phase methodology to create large libraries of diverse oxazolidinone derivatives for biological screening.

Integration with Flow Chemistry for Continuous Synthesis

Flow chemistry provides enhanced control over reaction parameters, improves safety for handling reactive intermediates, and facilitates scalability. researchgate.netnih.gov Integrating the synthesis and subsequent reactions of this compound into continuous flow systems is a promising research direction. nih.govmdpi.com

Potential advantages include:

Improved Heat and Mass Transfer: Microreactors offer superior control over exothermic reactions.

Safe Handling of Hazardous Reagents: Small reaction volumes minimize risks associated with unstable intermediates or toxic reagents.

Telescoped Synthesis: Multiple reaction steps can be performed sequentially in a continuous stream without intermediate isolation and purification, significantly boosting efficiency. nih.gov

Automated Optimization: Flow systems can be coupled with in-line analytics for rapid reaction optimization. nih.gov

| Parameter | Batch Processing | Flow Chemistry | Key Advantage of Flow |

| Temperature Control | Slower, potential for hotspots | Precise and rapid | Enhanced safety and selectivity |

| Scalability | Requires larger vessels | "Scaling out" by running longer | Easier and more predictable scale-up |

| Mixing | Often diffusion-limited | Efficient, rapid mixing | Increased reaction rates and yields |

| Safety | Large volumes of reagents | Small hold-up volume | Minimized risk of thermal runaway |

Discovery of Novel Reactivity Patterns and Unconventional Transformations

Beyond its conventional role as an electrophile in substitution reactions, the iodomethyl group offers opportunities for unexplored reactivity. A key area for investigation is the in-situ generation of hypervalent iodine species from the alkyl iodide. beilstein-journals.orgresearchgate.net Oxidation of the iodine center could produce highly reactive intermediates capable of mediating unique transformations, such as:

Oxidative Cyclizations: Intramolecular reactions triggered by the hypervalent iodine center to form novel heterocyclic systems. researchgate.net

Group Transfer Reactions: Transferring functionalities to nucleophiles via reductive elimination from the iodine(III) or iodine(V) center.

Furthermore, the oxazolidinone ring itself, while generally stable, could be induced to undergo unconventional transformations such as ring-opening reactions under specific catalytic conditions or rearrangements to form other heterocyclic structures.

Computational Design of Next-Generation Derivatives with Tailored Reactivity

Computational chemistry provides powerful tools for understanding and predicting chemical reactivity. nih.gov Density Functional Theory (DFT) and other molecular modeling techniques can be employed to:

Analyze Reaction Mechanisms: Elucidate the transition states and energy profiles of known and hypothetical reactions involving this compound. beilstein-journals.orgnih.gov

Predict Reactivity: Calculate molecular properties like bond dissociation energies, frontier molecular orbital energies (HOMO-LUMO), and electrostatic potential maps to forecast the compound's behavior under various conditions. tandfonline.comnih.govresearchgate.net

Design Novel Derivatives: In silico modification of the oxazolidinone scaffold (e.g., by adding substituents) can help design next-generation analogs with tailored electronic and steric properties for specific applications in catalysis or materials science. mdpi.comqut.edu.au This computational-led approach can prioritize synthetic targets and accelerate the discovery of derivatives with enhanced performance.

Q & A

Q. What are the key considerations for synthesizing 4-(Iodomethyl)-4-methyloxazolidin-2-one with high purity?

High-purity synthesis requires careful optimization of catalysts, solvents, and reaction time. For example, replacing palladium on carbon with Raney nickel can prevent undesired dehalogenation byproducts, as demonstrated in hydrogenation reactions for imidazole derivatives . Additionally, solvent selection (e.g., ethanol vs. water) and base strength (NaOH vs. Na₂CO₃) significantly influence cyclization efficiency and yield . Monitoring intermediates via LC-MS and TLC ensures reaction progression aligns with expected pathways .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Structural confirmation requires a combination of IR (to identify functional groups), ¹H/¹³C NMR (for molecular framework analysis), and mass spectrometry (to verify molecular weight and fragmentation patterns). For example, NMR is critical to distinguish regioisomers in imidazole-based compounds, while mass spectrometry confirms halogen retention (e.g., iodine) during synthesis .

Advanced Research Questions

Q. How can computational models optimize reaction conditions for synthesizing this compound?

Quantum chemical calculations and reaction path searches (e.g., via ICReDD’s integrated computational-experimental approach) can predict optimal catalysts, solvent polarity, and temperature ranges. For instance, simulations can identify energy barriers for iodomethyl group retention versus elimination, guiding experimental parameter selection . Machine learning tools further refine conditions by correlating historical reaction data (e.g., solvent polarity vs. yield) to minimize trial-and-error experimentation .

Q. How should researchers address contradictions in reported reactivity of this compound under varying catalytic conditions?

Discrepancies often arise from catalyst specificity or solvent effects. Systematic analysis using Design of Experiments (DoE) methodologies can isolate variables. For example, a fractional factorial design may reveal that palladium catalysts promote dehalogenation, while nickel preserves iodine functionality, as seen in imidazole synthesis . Cross-referencing computational predictions (e.g., activation energies for side reactions) with experimental LC-MS data helps resolve mechanistic inconsistencies .

Q. What strategies mitigate byproduct formation during multi-step syntheses involving this compound?

Byproducts often stem from competing reactions (e.g., hydrodehalogenation or Schiff base rearrangements). Key strategies include:

- Catalyst screening : Raney nickel over palladium minimizes deiodination .

- Temperature control : Maintaining ≤45°C during cyclization prevents thermal decomposition .

- In situ monitoring : Real-time LC-MS detects intermediates prone to side reactions, enabling rapid adjustments .

- Statistical optimization : Response Surface Methodology (RSM) identifies ideal molar ratios and solvent systems to suppress competing pathways .

Q. How does the iodine substituent in this compound influence its reactivity in cross-coupling reactions?

The iodomethyl group acts as a leaving group in nucleophilic substitutions or participates in transition-metal-catalyzed couplings (e.g., Suzuki-Miyaura). However, steric hindrance from the methyl group may reduce accessibility. Computational studies (e.g., density functional theory) can model transition states to predict regioselectivity, while experimental kinetic analysis quantifies reaction rates under varying ligands/bases .

Methodological Framework for Data Analysis

- Contradiction Resolution : Compare experimental outcomes (e.g., yield, byproducts) with computational reaction profiles to identify mismatches. For example, if simulations predict iodine retention but experiments show loss, reassess solvent polarity or catalyst-surface interactions .

- Experimental Design : Use Taguchi or Plackett-Burman designs to efficiently explore parameter spaces (e.g., temperature, catalyst loading) while minimizing resource use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.